molecular formula C11H16N2O2S B12574073 2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile CAS No. 329730-04-3

2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile

Katalognummer: B12574073
CAS-Nummer: 329730-04-3
Molekulargewicht: 240.32 g/mol
InChI-Schlüssel: PWYZRCSEOJENRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile is a synthetic organic compound that features a methanesulfonyl group, a piperidine ring, and a conjugated diene nitrile system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the methanesulfonyl group: This can be achieved by reacting the intermediate with methanesulfonyl chloride under basic conditions.

    Formation of the conjugated diene nitrile system: This step may involve the use of specific reagents and catalysts to introduce the diene and nitrile functionalities.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as alkyl halides or Grignard reagents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methanesulfonyl)-5-(piperidin-1-yl)pent-2-enenitrile: A similar compound with a different degree of unsaturation.

    2-(Methanesulfonyl)-5-(piperidin-1-yl)pentanenitrile: A saturated analog.

    2-(Methanesulfonyl)-5-(pyrrolidin-1-yl)penta-2,4-dienenitrile: A compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-(Methanesulfonyl)-5-(piperidin-1-yl)penta-2,4-dienenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

329730-04-3

Molekularformel

C11H16N2O2S

Molekulargewicht

240.32 g/mol

IUPAC-Name

2-methylsulfonyl-5-piperidin-1-ylpenta-2,4-dienenitrile

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)11(10-12)6-5-9-13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3

InChI-Schlüssel

PWYZRCSEOJENRN-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C(=CC=CN1CCCCC1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.